molecular formula C16H11FN6OS B11227908 N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide

N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide

Cat. No.: B11227908
M. Wt: 354.4 g/mol
InChI Key: PRHBZXKPTNQHLI-UHFFFAOYSA-N
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Description

N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide typically involves multiple steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl group is introduced to the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the thiophene-2-carbohydrazide moiety: This is usually done through a condensation reaction between the pyrazolo[3,4-d]pyrimidine derivative and thiophene-2-carbohydrazide under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: It shows promise in the development of new therapeutic agents for diseases such as cancer and inflammatory disorders.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
  • 1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl-4-(2-(1-methyl-1H-pyrazol-5-yl)amino)pyridin-2(1H)-one

Uniqueness

N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide stands out due to its unique combination of a pyrazolo[3,4-d]pyrimidine core with a thiophene-2-carbohydrazide moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H11FN6OS

Molecular Weight

354.4 g/mol

IUPAC Name

N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide

InChI

InChI=1S/C16H11FN6OS/c17-10-3-5-11(6-4-10)23-15-12(8-20-23)14(18-9-19-15)21-22-16(24)13-2-1-7-25-13/h1-9H,(H,22,24)(H,18,19,21)

InChI Key

PRHBZXKPTNQHLI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F

solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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